

physicochemical properties of 5-Chloro-2,3-dihydro-1H-inden-1-amine

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Compound of Interest

Compound Name: 5-Chloro-2,3-dihydro-1H-inden-1-amine

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An In-depth Technical Guide to the Physicochemical Properties of **5-Chloro-2,3-dihydro-1H-inden-1-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,3-dihydro-1H-inden-1-amine is a substituted indane derivative of significant interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a detailed overview of the core physicochemical characteristics of **5-Chloro-2,3-dihydro-1H-inden-1-amine**, presents experimental protocols for their determination, and visualizes key relationships and workflows relevant to its study.

Chemical Identity and Structure

5-Chloro-2,3-dihydro-1H-inden-1-amine is a chiral molecule existing as two enantiomers, (R)- and (S)-. The information presented here pertains to the general structure unless specified.

- IUPAC Name: **5-Chloro-2,3-dihydro-1H-inden-1-amine**[\[1\]](#)

- Molecular Formula: C₉H₁₀ClN[1]
- CAS Number: 67120-39-2 (for the racemate)[2], 812695-59-3 (for the R-enantiomer)[1][3]
- Canonical SMILES: C1CC2=C(C(C1)N)C=C(C=C2)Cl

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-Chloro-2,3-dihydro-1H-inden-1-amine**. It is important to note that many of these values are computationally predicted and experimental verification is recommended.

Property	Value	Source
Molecular Weight	167.63 g/mol	PubChem[1]
XLogP3 (Lipophilicity)	1.8	PubChem (Computed)[1]
Topological Polar Surface Area (TPSA)	26 Å ²	PubChem (Computed)[1]
Hydrogen Bond Donors	2	PubChem (Computed)[1]
Hydrogen Bond Acceptors	1	PubChem (Computed)[1]
pKa (Basicity)	9-10 (Estimated)	General Chemical Knowledge[4]
Physical Form	Solid	CymitQuimica[5][6]
Melting Point	Not available. (Precursor 5-chloro-1-indanone: 94-98 °C)	Sigma-Aldrich[7]
Boiling Point	Not available. (Precursor 5-chloro-1-indanone: 124-125 °C at 3 mmHg)	ChemicalBook[8]
Water Solubility	Insoluble (Predicted)	ChemicalBook[8]

Detailed Analysis of Physicochemical Properties Lipophilicity (LogP/LogD)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. The computed XLogP3 value of 1.8 suggests that **5-Chloro-2,3-dihydro-1H-inden-1-amine** has a balanced lipophilic and hydrophilic character.^[1] This value falls within the range often considered favorable for oral drug candidates according to Lipinski's Rule of 5 (LogP < 5).^[9] As an amine, its distribution coefficient (LogD) will be pH-dependent.

Ionization Constant (pKa)

The primary amine group (-NH₂) in the structure is basic. While no experimental pKa value is readily available in the literature, primary amines of this type typically have a pKa in the range of 9-10.^[4] This means that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form. This ionization state is crucial as it enhances aqueous solubility but can reduce membrane permeability.

Solubility

Specific quantitative solubility data is not available. However, based on its structure, the compound is predicted to be sparingly soluble in water.^[8] The nonpolar indane ring and the chlorine substituent contribute to its lipophilicity, while the polar amine group, especially when protonated at acidic to neutral pH, contributes to its aqueous solubility. Solubility is a critical factor for drug delivery and should be experimentally determined early in the development process.^[10]

Experimental Protocols

Detailed and validated experimental procedures are essential for confirming the predicted physicochemical properties. Below are standard methodologies that can be adapted for **5-Chloro-2,3-dihydro-1H-inden-1-amine**.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal.

Methodology:

- Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]
- Sample Preparation: Prepare a solution of **5-Chloro-2,3-dihydro-1H-inden-1-amine** (e.g., 1 mM) in a suitable solvent system, often a co-solvent like methanol/water or DMSO/water to ensure solubility. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[11]
- Titration: Place the sample solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.[11]
- Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve, specifically at the half-equivalence point. [12][13]

Determination of LogP by Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[14]

Methodology:

- Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS at pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[15]
- Sample Preparation: Prepare a stock solution of **5-Chloro-2,3-dihydro-1H-inden-1-amine** in the aqueous phase.
- Partitioning: Add a known volume of the n-octanol phase to a known volume of the aqueous sample solution.
- Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.[16] Centrifuge the mixture to ensure complete phase separation.

- Quantification: Carefully separate the two phases. Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][17]
- Calculation: Calculate LogP using the formula: $\text{LogP} = \log_{10}(\text{[Concentration in octanol]} / \text{[Concentration in aqueous phase]})$.[9]

Determination of Aqueous Solubility

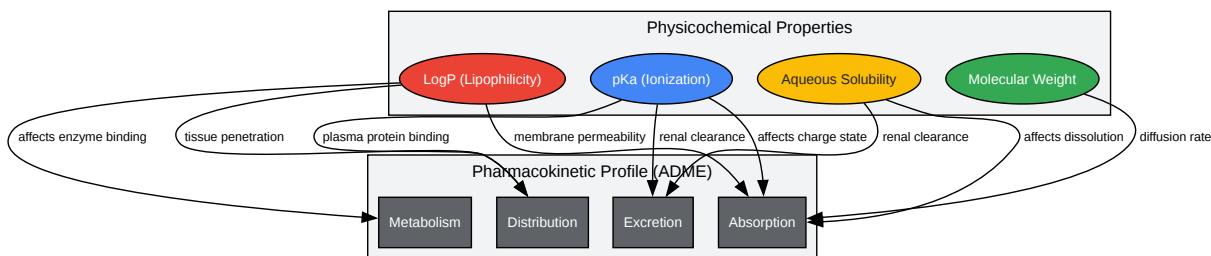
This protocol determines the equilibrium solubility of a compound in a specific aqueous medium.

Methodology:

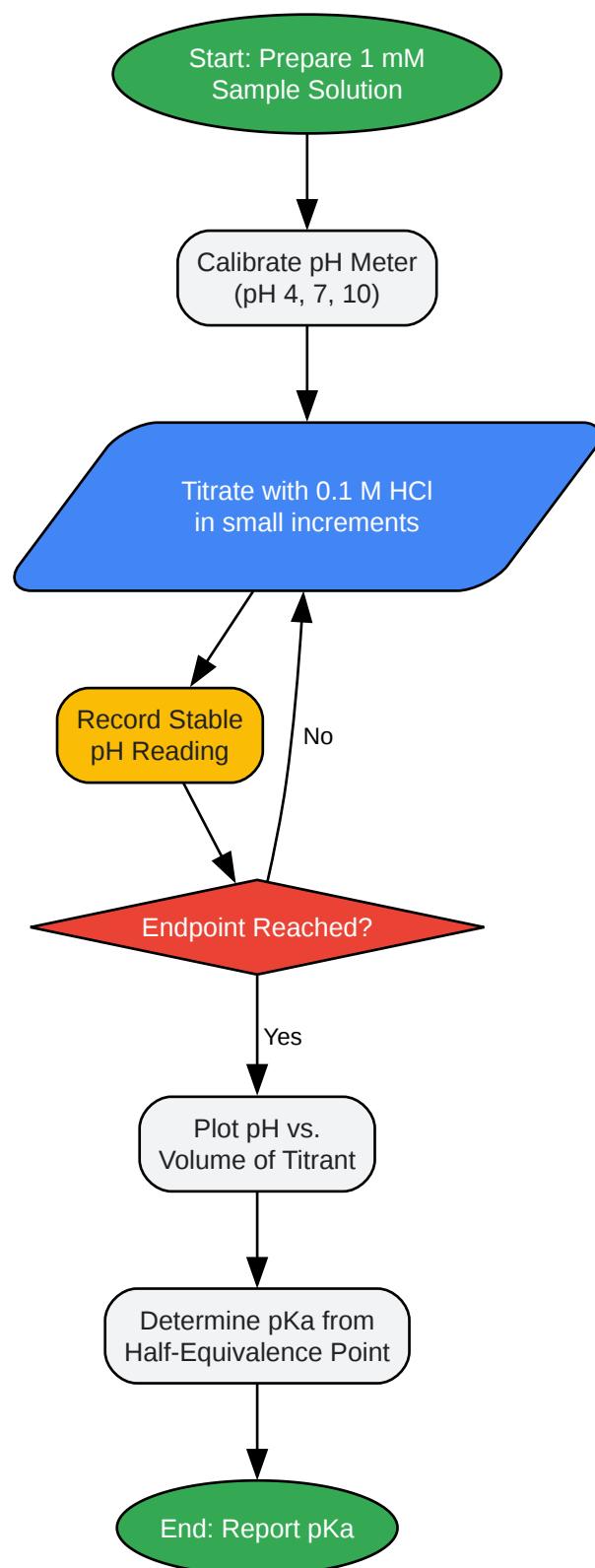
- Sample Preparation: Add an excess amount of solid **5-Chloro-2,3-dihydro-1H-inden-1-amine** to a known volume of the desired aqueous solvent (e.g., water, or buffer at a specific pH) in a vial.[18]
- Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
- Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.
- Quantification: Dilute an aliquot of the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
- Result: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Visualizations

Diagrams created using Graphviz (DOT language) help to visualize complex relationships and workflows.

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Caption: Relationship between physicochemical properties and ADME.

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Caption: Experimental workflow for pKa determination by titration.

Conclusion

5-Chloro-2,3-dihydro-1H-inden-1-amine possesses a balanced physicochemical profile with moderate lipophilicity and a basic amine functional group that will be protonated at physiological pH. These characteristics suggest it is a viable scaffold for drug design, but also highlight the need for careful experimental validation of properties like solubility and pKa to accurately model its biological behavior. The provided protocols offer a starting point for researchers to gather the empirical data necessary for advancing drug development projects involving this compound.

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